molecular formula C12H10ClNO B2841180 (3-Chloropyridin-4-YL)(phenyl)methanol CAS No. 77332-81-1

(3-Chloropyridin-4-YL)(phenyl)methanol

Cat. No.: B2841180
CAS No.: 77332-81-1
M. Wt: 219.67
InChI Key: ASILDIOFOLPMLX-UHFFFAOYSA-N
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Description

(3-Chloropyridin-4-yl)(phenyl)methanol is a pyridine derivative characterized by a chlorine substituent at the 3-position of the pyridine ring, a phenyl group at the 4-position, and a hydroxymethyl (-CH$_2$OH) group. The chlorine atom enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the hydroxymethyl group provides a site for further functionalization .

Suppliers such as CymitQuimica and Hebei Qige Biotechnology list it as discontinued, indicating challenges in commercial availability .

Properties

IUPAC Name

(3-chloropyridin-4-yl)-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-11-8-14-7-6-10(11)12(15)9-4-2-1-3-5-9/h1-8,12,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASILDIOFOLPMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=NC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3-Chloropyridin-4-YL)(phenyl)methanol involves several steps. One common synthetic route is the reaction between substituted benzaldehyde and nitrogen-containing heterocyclic compounds such as 2-chloro-4-pyridine amine . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

(3-Chloropyridin-4-YL)(phenyl)methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Chloropyridin-4-YL)(phenyl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloropyridin-4-YL)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs.
  • Trifluoromethyl Phenyl Group: The compound (3-Chloro-5-(4-(trifluoromethyl)phenyl)pyridin-4-yl)methanol exhibits enhanced lipophilicity due to the CF$_3$ group, which may improve membrane permeability in biological applications .
  • Methoxy Substitution: (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol demonstrates how electron-donating groups like -OCH$_3$ can modulate electronic properties, affecting spectroscopic behavior and synthetic pathways .

Reactivity Differences :

  • Chlorine substituents may hinder nucleophilic substitution compared to fluorine due to larger atomic size, affecting downstream derivatization.
  • Hydroxymethyl groups enable esterification or oxidation, but steric hindrance from bulky substituents (e.g., phenyl) could limit reaction efficiency .

Analytical and Pharmacological Comparisons

  • Spectrophotometric Analysis: Methods validated for phenylephrine (λ$_{\text{max}}$ = 510 nm, ε = 6.62 × 10$^3$ L·mol$^{-1}$·cm$^{-1}$) could be adapted for this compound, though its absorption profile would depend on conjugated azo or aromatic systems.

Data Gaps :

  • Specific melting/boiling points, stability data, and pharmacological profiles for the target compound are absent in the provided evidence.
  • Direct comparisons of molar absorptivity or synthetic yields with analogues require experimental validation.

Biological Activity

(3-Chloropyridin-4-YL)(phenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H10ClN
  • IUPAC Name : this compound

Antimicrobial Activity

Research has shown that compounds with pyridine moieties often exhibit significant antimicrobial properties. A study indicated that derivatives similar to this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1550
Escherichia coli1830

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.

Anticancer Activity

Recent findings indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)12
A549 (Lung)10
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism, which may contribute to its antimicrobial and anticancer activities.
  • Cytokine Modulation : By modulating cytokine production, it can alter immune responses, providing a therapeutic avenue for inflammatory conditions.
  • Apoptosis Induction : The activation of apoptotic pathways is crucial for its anticancer effects, making it a candidate for further development in cancer therapy.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on this compound. These derivatives were tested for their biological activities and showed varying degrees of efficacy against specific targets:

  • Synthesis Method : The derivatives were synthesized using standard organic chemistry techniques involving nucleophilic substitution reactions.
  • Biological Evaluation : Each derivative underwent screening for antimicrobial and anticancer activity, revealing that modifications to the phenyl group significantly influenced potency.

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